2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-acetamide is a chemical compound with the molecular formula C15H17ClN2O and a molecular weight of 276.76 g/mol . This compound is known for its unique structure, which includes a chloro group, an isopropyl group, and an isoquinolin-1-ylmethyl group attached to an acetamide backbone .
Preparation Methods
The synthesis of 2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-acetamide involves several steps. One common method includes the reaction of isoquinoline with isopropylamine to form N-isopropylisoquinoline. This intermediate is then reacted with chloroacetyl chloride to yield the final product . The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Scientific Research Applications
2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-acetamide can be compared with other similar compounds such as:
2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-benzamide: This compound has a benzamide group instead of an acetamide group, which may result in different biological activities.
2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-propionamide: This compound has a propionamide group, which may affect its solubility and reactivity.
Properties
IUPAC Name |
2-chloro-N-(isoquinolin-1-ylmethyl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-11(2)18(15(19)9-16)10-14-13-6-4-3-5-12(13)7-8-17-14/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVZLXHHWLBHGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC=CC2=CC=CC=C21)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.